
1-Propionyl-2-pyrroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propionyl-2-pyrroline is a naturally occurring aroma compound that is responsible for the distinct smell of rice. It is also found in other foods like bread, popcorn, and cheese. This compound has gained attention in the scientific community due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-Propionyl-2-pyrroline is not fully understood. However, it has been suggested that it may act as an antioxidant and inhibit the production of reactive oxygen species (ROS) in cells.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory properties, which could be beneficial in the treatment of inflammatory diseases. It has also been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 1-Propionyl-2-pyrroline in lab experiments is its unique aroma properties, which make it easy to detect and quantify. However, one limitation is that it is a volatile compound, which can make it difficult to work with in certain experimental conditions.
Future Directions
There are several future directions for research on 1-Propionyl-2-pyrroline. One area of interest is its potential use as an anti-inflammatory agent in the treatment of inflammatory diseases. Another area of interest is its potential use in the treatment of cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Synthesis Methods
1-Propionyl-2-pyrroline can be synthesized through several methods, including thermal degradation of amino acids, enzymatic reactions, and chemical synthesis. The most common method involves the thermal degradation of L-proline, which produces this compound and other aroma compounds.
Scientific Research Applications
1-Propionyl-2-pyrroline has been extensively studied for its aroma properties and its potential use in the food industry. It has also been investigated for its potential use in the fragrance industry, as well as in the medical field. Recent studies have shown that this compound has anti-inflammatory and anti-cancer properties.
properties
CAS RN |
185958-72-9 |
|---|---|
Molecular Formula |
C7H11NO |
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-(2,3-dihydropyrrol-1-yl)propan-1-one |
InChI |
InChI=1S/C7H11NO/c1-2-7(9)8-5-3-4-6-8/h3,5H,2,4,6H2,1H3 |
InChI Key |
DULZYNQGXJKFLM-UHFFFAOYSA-N |
SMILES |
CCC(=O)N1CCC=C1 |
Canonical SMILES |
CCC(=O)N1CCC=C1 |
synonyms |
1H-Pyrrole,2,3-dihydro-1-(1-oxopropyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



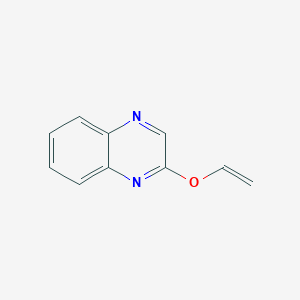
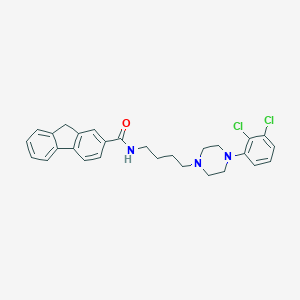
![5-Benzyloctahydro-1H-pyrrolo[3,4-C]pyridine](/img/structure/B60631.png)
![Methyl 3-(hydroxymethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B60632.png)

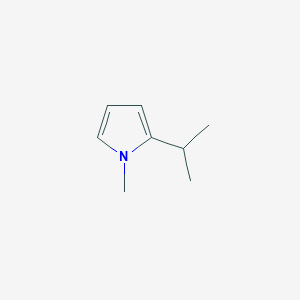
![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)


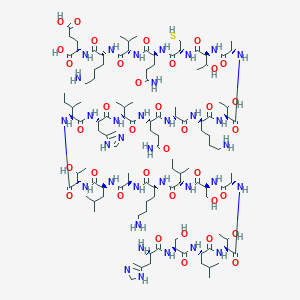
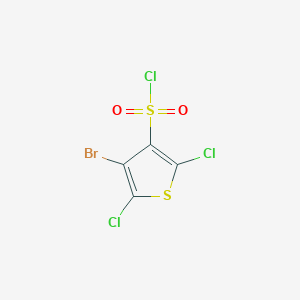


![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)